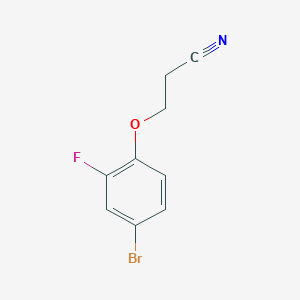
3-(4-Bromo-2-fluoro-phenoxy)propanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Bromo-2-fluoro-phenoxy)propanenitrile is an organic compound with the molecular formula C₉H₇BrFNO. It is a fluorinated aromatic compound that contains both bromine and fluorine atoms, making it a valuable intermediate in various chemical syntheses .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromo-2-fluoro-phenoxy)propanenitrile typically involves the reaction of 4-bromo-2-fluorophenol with 3-bromopropanenitrile under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF). The reaction proceeds via a nucleophilic substitution mechanism, where the phenoxide ion attacks the carbon atom of the bromopropanenitrile, leading to the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or column chromatography to achieve the desired quality .
Análisis De Reacciones Químicas
Types of Reactions
3-(4-Bromo-2-fluoro-phenoxy)propanenitrile undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation: The nitrile group can be oxidized to form carboxylic acids or other derivatives.
Reduction: The nitrile group can be reduced to form amines or other reduced products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are employed.
Major Products Formed
Nucleophilic Substitution: Products include various substituted phenoxypropanenitriles.
Oxidation: Products include carboxylic acids or their derivatives.
Reduction: Products include primary amines or other reduced compounds.
Aplicaciones Científicas De Investigación
3-(4-Bromo-2-fluoro-phenoxy)propanenitrile is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(4-Bromo-2-fluoro-phenoxy)propanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms enhances its reactivity and selectivity, allowing it to participate in various biochemical pathways. The compound can act as an inhibitor or activator of specific enzymes, thereby modulating their activity and affecting cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
- 3-(4-Bromo-2-chloro-phenoxy)propanenitrile
- 3-(4-Bromo-2-methyl-phenoxy)propanenitrile
- 3-(4-Bromo-2-nitro-phenoxy)propanenitrile
Uniqueness
3-(4-Bromo-2-fluoro-phenoxy)propanenitrile is unique due to the presence of both bromine and fluorine atoms, which confer distinct chemical and physical properties. The fluorine atom enhances the compound’s stability and reactivity, making it a valuable intermediate in various chemical syntheses. Additionally, the combination of bromine and fluorine allows for selective interactions with biological targets, making it useful in medicinal chemistry .
Propiedades
Fórmula molecular |
C9H7BrFNO |
|---|---|
Peso molecular |
244.06 g/mol |
Nombre IUPAC |
3-(4-bromo-2-fluorophenoxy)propanenitrile |
InChI |
InChI=1S/C9H7BrFNO/c10-7-2-3-9(8(11)6-7)13-5-1-4-12/h2-3,6H,1,5H2 |
Clave InChI |
GSLDGQGPBPTOQN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1Br)F)OCCC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


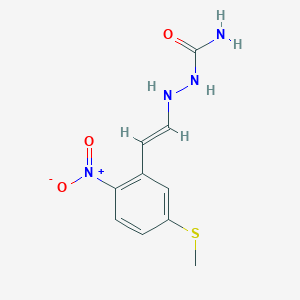
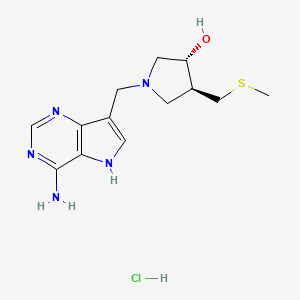
![2-amino-N-[(1S)-2-(dimethylamino)cyclohexyl]-3-methyl-N-propan-2-ylbutanamide](/img/structure/B13083922.png)

![3-[(5-Methylthiophen-3-yl)methoxy]azetidine](/img/structure/B13083937.png)
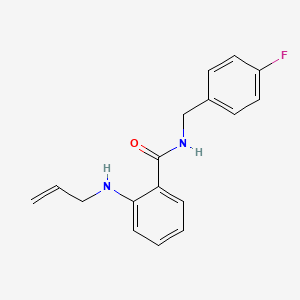

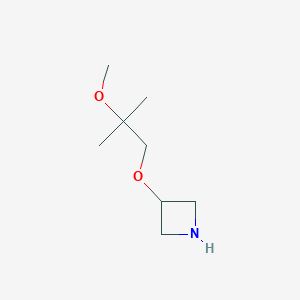
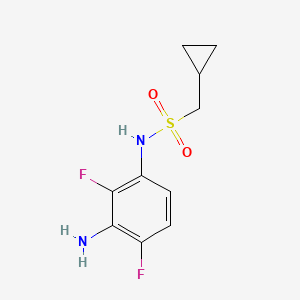
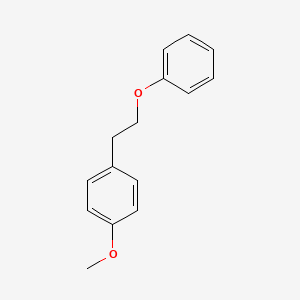

![2-[1-(2-Methylpropyl)piperidin-4-ylidene]acetic acid](/img/structure/B13083969.png)
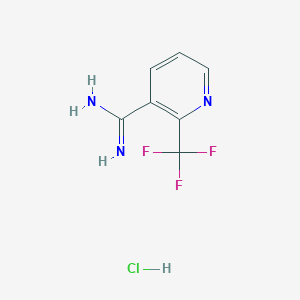
![7-Benzyl-2,7-diazabicyclo[3.3.1]nonane-5-carboxylic acid](/img/structure/B13083991.png)
